molecular formula C25H23N3O5S2 B12020734 4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12020734
M. Wt: 509.6 g/mol
InChI Key: RUYCYHIVXVJYDQ-DQRAZIAOSA-N
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Description

4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a butanoic acid side chain. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under basic conditions.

    Coupling of the Indole and Thiazolidinone Moieties: The indole and thiazolidinone moieties can be coupled through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Butanoic Acid Side Chain: The butanoic acid side chain can be introduced through a nucleophilic substitution reaction, using a suitable alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoic acid side chain can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol or amine derivatives.

Scientific Research Applications

4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2, by binding to their active sites and preventing substrate binding . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is unique due to its complex structure, which combines an indole moiety, a thiazolidinone ring, and a butanoic acid side chain. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

4-[(5Z)-4-oxo-5-[2-oxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C25H23N3O5S2/c29-19(26-13-12-16-7-2-1-3-8-16)15-28-18-10-5-4-9-17(18)21(23(28)32)22-24(33)27(25(34)35-22)14-6-11-20(30)31/h1-5,7-10H,6,11-15H2,(H,26,29)(H,30,31)/b22-21-

InChI Key

RUYCYHIVXVJYDQ-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCC(=O)O)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCC(=O)O)C2=O

Origin of Product

United States

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